molecular formula C8H12O2 B14410798 Methyl hepta-2,6-dienoate CAS No. 83439-42-3

Methyl hepta-2,6-dienoate

Cat. No.: B14410798
CAS No.: 83439-42-3
M. Wt: 140.18 g/mol
InChI Key: GHDDNOPAVQADSN-UHFFFAOYSA-N
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Description

Methyl hepta-2,6-dienoate is an organic compound with the molecular formula C8H12O2 It is a methyl ester derivative of hepta-2,6-dienoic acid, characterized by the presence of two conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hepta-2,6-dienoate can be synthesized through several methods. One common approach involves the esterification of hepta-2,6-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl hepta-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Hepta-2,6-dienoic acid or hepta-2,6-dienal.

    Reduction: Methyl heptanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl hepta-2,6-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl hepta-2,6-dienoate involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in electron transfer reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

    Hepta-2,4-dienoate: Another conjugated diene ester with similar chemical properties.

    Hepta-2,4-dienoic acid: The corresponding carboxylic acid of methyl hepta-2,6-dienoate.

    Methyl hepta-2,4-dienoate: A structural isomer with different double bond positions.

Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and potential biological activities. Its conjugated system allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

83439-42-3

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl hepta-2,6-dienoate

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3,6-7H,1,4-5H2,2H3

InChI Key

GHDDNOPAVQADSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCCC=C

Origin of Product

United States

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